Acetaldehyde; benzene-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, polymer with 1,3-benzenediol, involves the polymerization of acetaldehyde with resorcinol. The reaction typically occurs under acidic conditions, which facilitate the formation of the polymer. The reaction can be represented as follows:
n CH3CHO+n C6H4(OH)2→(CH3CHO−C6H4(OH)2)n
Industrial Production Methods
In industrial settings, the production of this polymer involves the use of catalysts to speed up the reaction and achieve higher yields. The reaction is carried out in large reactors where temperature and pH are carefully controlled to ensure the optimal formation of the polymer .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde; benzene-1,3-diol, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetaldehyde; benzene-1,3-diol, has several scientific research applications, including:
Chemistry: Used as an adhesive in the synthesis of composite materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics.
Industry: Widely used in the rubber industry to enhance the adhesion of rubber to various substrates.
Mechanism of Action
The mechanism by which acetaldehyde, polymer with 1,3-benzenediol, exerts its effects involves the formation of strong covalent bonds between the polymer chains and the substrates it adheres to. This results in a robust adhesive property that is highly valued in industrial applications. The molecular targets and pathways involved include the interaction of the polymer with the functional groups on the substrate surfaces .
Comparison with Similar Compounds
Similar Compounds
Polyformaldehyde: Another polymer formed from aldehydes, known for its use in engineering plastics.
Polyvinyl alcohol: Formed from the polymerization of vinyl alcohol, used in various industrial applications.
Uniqueness
Acetaldehyde; benzene-1,3-diol, is unique due to its specific adhesive properties and its ability to form strong covalent bonds with a variety of substrates. This makes it particularly useful in the rubber industry, where strong adhesion is crucial .
Properties
IUPAC Name |
acetaldehyde;benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.C2H4O/c7-5-2-1-3-6(8)4-5;1-2-3/h1-4,7-8H;2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYDWTWEHXGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O.C1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28410-56-2 | |
Record name | Acetaldehyde, polymer with 1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28410-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30951076 | |
Record name | Acetaldehyde--benzene-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28410-56-2 | |
Record name | Acetaldehyde, polymer with 1,3-benzenediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaldehyde--benzene-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetaldehyde, polymer with 1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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